REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]#[N:12])[CH:2]=1.C[Si]([N-:17][Si](C)(C)C)(C)C.[Li+]>C(OCC)C>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([NH2:17])=[NH:12])[CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed 3 times with 1 N HCl (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted 6 times with ethyl acetate (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |